molecular formula C20H14F4N4 B3559188 5,5'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(3-phenyl-1H-pyrazole)

5,5'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(3-phenyl-1H-pyrazole)

Cat. No.: B3559188
M. Wt: 386.3 g/mol
InChI Key: IJIFZQUUWFMNIF-UHFFFAOYSA-N
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Description

The compound “5,5’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(3-phenyl-1H-pyrazole)” is a complex organic molecule. It contains a 1,2-ethanediyl group which is tetrafluorinated, meaning it has four fluorine atoms attached. This group is connected to two 3-phenyl-1H-pyrazole groups. Pyrazoles are a type of heterocyclic aromatic organic compound, and the 3-phenyl-1H-pyrazole group indicates a pyrazole ring with a phenyl group attached at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent parts. The tetrafluoroethane group would likely show a strong carbon-fluorine peak in an infrared (IR) spectrum, while the 3-phenyl-1H-pyrazole groups would show peaks corresponding to the aromatic ring and the pyrazole nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For this compound, the presence of fluorine atoms could make it relatively nonpolar and potentially volatile. The aromatic rings could contribute to its stability .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about the biological activity of this compound, it’s not possible to provide a mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if it has bioactive properties, to materials science if it has unique physical properties .

Properties

IUPAC Name

3-phenyl-5-[1,1,2,2-tetrafluoro-2-(3-phenyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N4/c21-19(22,17-11-15(25-27-17)13-7-3-1-4-8-13)20(23,24)18-12-16(26-28-18)14-9-5-2-6-10-14/h1-12H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIFZQUUWFMNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C3=CC(=NN3)C4=CC=CC=C4)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(3-phenyl-1H-pyrazole)
Reactant of Route 2
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Reactant of Route 2
5,5'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(3-phenyl-1H-pyrazole)
Reactant of Route 3
5,5'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(3-phenyl-1H-pyrazole)
Reactant of Route 4
5,5'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(3-phenyl-1H-pyrazole)
Reactant of Route 5
5,5'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(3-phenyl-1H-pyrazole)
Reactant of Route 6
5,5'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(3-phenyl-1H-pyrazole)

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